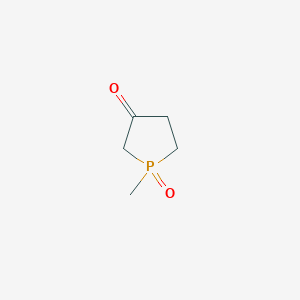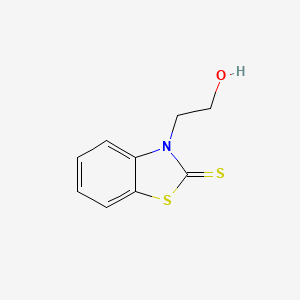
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the thiazole ring and a thione group at the second position of the thiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Ethylene oxide→this compound
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the nitrogen atom of the thiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Industry: It is used as a corrosion inhibitor and in the formulation of rubber additives.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxyethyl group enhances its solubility and facilitates its interaction with biological membranes, leading to increased efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with similar hydroxyethyl groups.
3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: A quinazoline derivative with a hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)-1,3-benzothiazole-2-thione is unique due to its specific combination of a benzothiazole ring with a hydroxyethyl group and a thione group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
22258-70-4 |
|---|---|
Molecular Formula |
C9H9NOS2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H9NOS2/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 |
InChI Key |
DMSMCVJAYYDJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


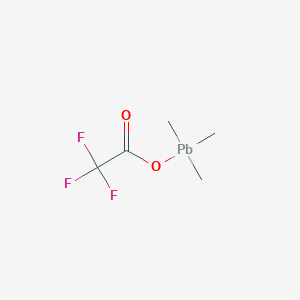
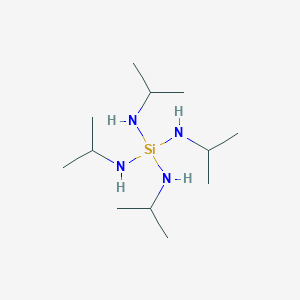
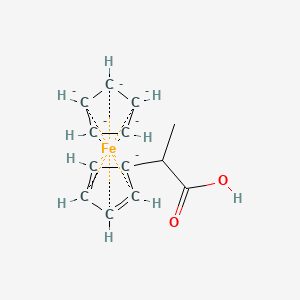
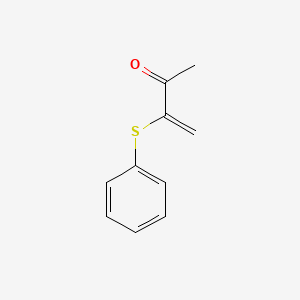





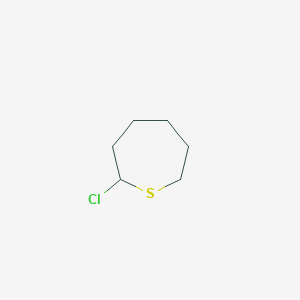
![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

